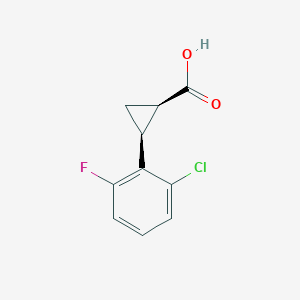![molecular formula C10H15Cl6N3O5 B11718354 Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルは、そのユニークな化学構造と様々な科学分野における潜在的な応用で知られている合成有機化合物です。
準備方法
合成経路と反応条件
[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルの合成は、通常、カルバミン酸ジエチルとヒドロキシイミノ基とトリクロロエタン基を含む適切な前駆体の反応によって行われます。一般的な方法の1つは、脱水剤の存在下、カルバミン酸ジエチルと2,2,2-トリクロロエタン-1,1-ジオールを反応させて目的の生成物を生成する方法です。この反応は、通常、高い収率と純度を確保するために、制御された温度と圧力の条件下で行われます。
工業的生産方法
工業的な環境では、[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルの生産は、大規模なバッチ式または連続式プロセスで行われる場合があります。温度、圧力、反応物の濃度などの反応パラメータを自動反応器と正確に制御することで、一貫した製品品質を実現するために不可欠です。さらに、再結晶やクロマトグラフィーなどの精製ステップを適用して、不純物を除去し、最終生成物を純粋な形で得ることができます。
化学反応の分析
反応の種類
[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルは、次のものを含む様々な化学反応を起こします。
酸化: ヒドロキシイミノ基は、対応するオキシム誘導体を形成するために酸化することができます。
還元: トリクロロエタン部分は、より塩素化されていない誘導体を形成するために還元することができます。
置換: カルバミン酸エステル基は、様々な求核剤と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、穏やかな条件下で使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でカルバミン酸エステル基と反応することができます。
形成される主な生成物
酸化: オキシム誘導体の形成。
還元: より塩素化されていない誘導体の形成。
置換: 置換カルバミン酸エステル誘導体の形成。
科学的研究の応用
[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルは、次のものを含むいくつかの科学研究における応用を持っています。
化学: 複雑な分子の調製のための有機合成における試薬として使用されます。
生物学: 酵素のメカニズムを研究するための生化学的プローブとしての可能性について調査されています。
医学: 抗菌活性や抗がん活性など、その潜在的な治療的特性について探求されています。
工業: 難燃剤や可塑剤などの特定の特性を持つ新規材料の開発に利用されます。
作用機序
[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ヒドロキシイミノ基は活性部位の残基と水素結合を形成し、トリクロロエタン部分は疎水性ポケットと相互作用することができます。これらの相互作用は、標的分子の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- [(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチル
- [(ヒドロキシイミノ)ビス(2,2-ジクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチル
- [(ヒドロキシイミノ)ビス(2-クロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチル
独自性
[(ヒドロキシイミノ)ビス(2,2,2-トリクロロエタン-1,1-ジイル)]ビスカルバミン酸ジエチルは、エタン部分に3つの塩素原子が存在することによってユニークです。これは、より塩素化されていないアナログと比較して、異なる化学的および物理的特性を与えます。
類似化合物との比較
Similar Compounds
2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE: Shares similar trichloro groups but differs in its overall structure and functional groups.
2,2,2-TRICHLOROETHYL CHLOROFORMATE: Another trichloro compound used in organic synthesis, known for its reactivity and versatility.
Uniqueness
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is unique due to its combination of trichloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C10H15Cl6N3O5 |
|---|---|
分子量 |
470.0 g/mol |
IUPAC名 |
ethyl N-[2,2,2-trichloro-1-[hydroxy-[2,2,2-trichloro-1-(ethoxycarbonylamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C10H15Cl6N3O5/c1-3-23-7(20)17-5(9(11,12)13)19(22)6(10(14,15)16)18-8(21)24-4-2/h5-6,22H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
InChIキー |
XGBQYRHWLIGOQH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)N(C(C(Cl)(Cl)Cl)NC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


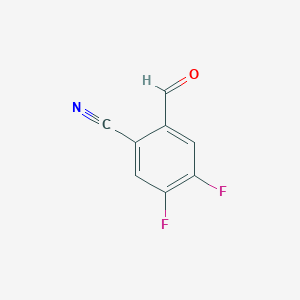
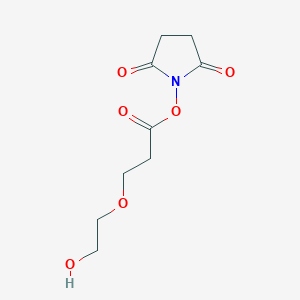
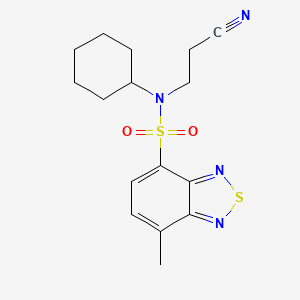
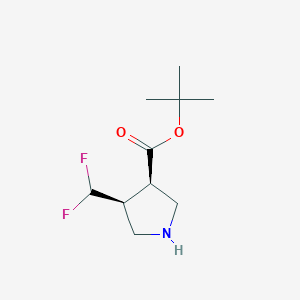
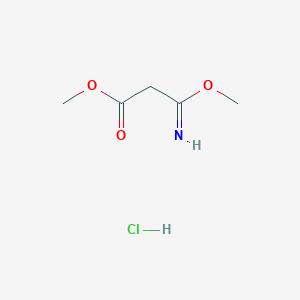
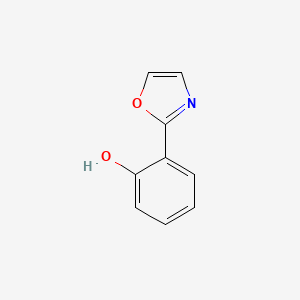
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
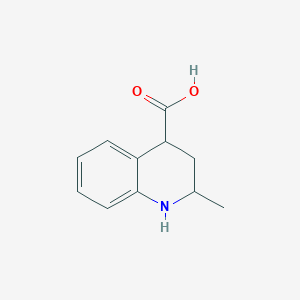

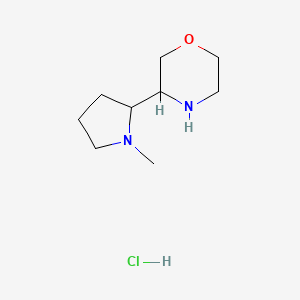
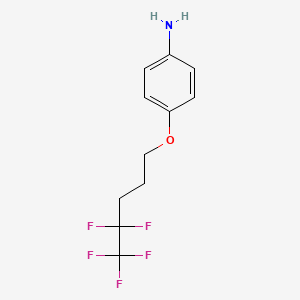
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
